5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine

Physicochemical properties LogP 7-Azaindole

Researchers face multi-step routes to install orthogonal halogen handles on 7-azaindole cores. This pre-functionalized building block eliminates sequential halogenation, providing a C5-Br site for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) and a metabolically stabilizing C3-F substituent. • Orthogonal reactivity: C5-Br couples efficiently while C3-F remains inert under standard conditions • Enhanced LogP (~2.5 vs 1.22 unsubstituted) improves membrane permeability for ATP-competitive inhibitor design • Consistent ≥95% purity with batch-to-batch CoA/SDS documentation

Molecular Formula C7H4BrFN2
Molecular Weight 215.02 g/mol
CAS No. 1111637-68-3
Cat. No. B1400287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine
CAS1111637-68-3
Molecular FormulaC7H4BrFN2
Molecular Weight215.02 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1C(=CN2)F)Br
InChIInChI=1S/C7H4BrFN2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11)
InChIKeyFEEYLWOKLCNDQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 1111637-68-3): Procurement Guide for Halogenated 7-Azaindole Building Blocks


5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 1111637-68-3) is a di-halogenated 7-azaindole derivative belonging to the pyrrolo[2,3-b]pyridine heterocyclic class [1]. This compound serves as a versatile synthetic intermediate in medicinal chemistry and kinase inhibitor programs . Its structural features—a bromine at the 5-position and a fluorine at the 3-position of the fused pyrrolo[2,3-b]pyridine core—confer distinct physicochemical and reactivity properties that differentiate it from mono-halogenated and unsubstituted analogs .

Supports Pd-catalyzed cross-coupling at C5 bromine handle

3-Fluoro modulates electronic profile and lipophilicity without occupying coupling site

Pre-functionalized 7-azaindole core for kinase inhibitor scaffold assembly

Why 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine Cannot Be Replaced by Mono-Halogenated or Unsubstituted 7-Azaindole Analogs


Generic substitution with mono-halogenated or unsubstituted 7-azaindole analogs fails due to the unique synthetic utility and physicochemical profile conferred by the dual halogenation pattern. The 5-bromo substituent provides a reactive handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) essential for late-stage diversification, while the 3-fluoro substituent simultaneously modulates electronic properties, lipophilicity, and metabolic stability without occupying a coupling site . Mono-halogenated analogs (e.g., 5-bromo-7-azaindole, CAS 183208-35-7) lack the fluorine-mediated electronic modulation, whereas 3-fluoro-7-azaindole (CAS 1190315-72-0) lacks the cross-coupling handle [1]. Unsubstituted 7-azaindole (CAS 271-63-6) offers neither functionality and cannot be directly advanced into elaborated kinase inhibitor scaffolds without extensive de novo functionalization. The dual-substitution pattern thus enables orthogonal reactivity and desirable drug-like properties that cannot be recapitulated by simpler in-class compounds [2].

Mono-halogenated analogs lack dual reactivity

5-Bromo-7-azaindole omits the 3-fluoro electronic modulation; 3-fluoro-7-azaindole lacks the C5 cross-coupling handle.

Unsubstituted 7-azaindole requires extensive functionalization

Lacks both halogen substituents, preventing direct advancement into elaborated kinase scaffolds without de novo halogenation.

Electronic and lipophilicity profile may shift

Fluorine-mediated modulation of LogP and metabolic stability is absent in non-fluorinated analogs, potentially altering lead-optimization SAR.

Quantitative Evidence for Selecting 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine Over In-Class Analogs


Lipophilicity (LogP) Comparison: 5-Bromo-3-fluoro-7-azaindole vs. Unsubstituted 7-Azaindole

The introduction of bromine at C5 and fluorine at C3 substantially increases lipophilicity compared to the unsubstituted 7-azaindole scaffold. The target compound exhibits a calculated LogP of 2.4645 to 3.05, representing an increase of approximately 1.24 to 1.83 log units relative to unsubstituted 7-azaindole (LogP = 1.22) [1][2]. This enhanced lipophilicity is critical for achieving favorable membrane permeability and target engagement in kinase inhibitor programs, particularly for CNS-penetrant or intracellular targets where adequate LogP is essential for passive diffusion .

Lipophilicity comparison
Reported
ΔLogP +1.24 to +1.83 vs unsubstituted 7-azaindole
Supports membrane permeability ranking in lead optimization
Calculated predictions; experimental validation may vary
Physicochemical properties LogP 7-Azaindole Lipophilicity

Synthetic Route Yield: 5-Bromo-3-fluoro-7-azaindole via Fluorination of 5-Bromo-7-azaindole

The synthesis of 5-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine from 5-bromo-7-azaindole proceeds via electrophilic fluorination with a reported yield of approximately 12% . This modest yield underscores the synthetic challenge associated with regioselective C3 fluorination of the 7-azaindole core and directly impacts the compound's commercial availability and pricing. The low-yielding step explains the relatively higher cost of this di-halogenated building block compared to its mono-halogenated precursor, 5-bromo-7-azaindole, and justifies procurement from suppliers with validated quality control rather than undertaking in-house synthesis for small-to-medium scale requirements [1].

Synthetic yield
Data to verify
~12% yield from 5-bromo-7-azaindole
Suggests procurement may be more efficient than in-house synthesis
Single-step fluorination; source documentation limited
Synthetic yield Fluorination Reaction efficiency Process chemistry

Commercial Purity Benchmarking: Supplier-Reported Purity Levels and QC Documentation

Across multiple commercial suppliers, 5-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine is consistently offered at purity levels ranging from 95% to 98% with analytical verification . Key vendors provide HPLC-verified purity (≥97%) , and the compound is assigned the MDL identifier MFCD15529126 for unambiguous cross-supplier identification . Storage specifications consistently recommend 4°C to room temperature, with suppliers offering certificates of analysis (CoA) and safety data sheets (SDS) upon request . This cross-supplier consistency in purity specifications and documentation standards provides procurement confidence and reduces the risk of batch-to-batch variability that can compromise reproducible synthetic outcomes.

Purity specification
Specification review
95–98% across multiple suppliers
Supports consistent procurement with reduced repurification need
Supplier-specified; verify against project requirements
Purity Quality control HPLC Procurement specification

Pfizer Patent Association: Validated Utility in Proprietary Kinase Inhibitor Scaffolds

5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine is explicitly disclosed as a synthetic intermediate in Pfizer Inc. patent WO2009/016460 A2 (Page/Page column 51) [1]. This patent assignment establishes the compound's validated utility in the development of proprietary kinase inhibitor programs within a major pharmaceutical pipeline. The inclusion of this specific halogenation pattern in a Pfizer patent filing indicates that the 5-bromo-3-fluoro substitution was deliberately selected over alternative halogenation patterns (e.g., 5-bromo alone, 3-fluoro alone, or 5-chloro-3-fluoro analogs) for the intended therapeutic target . This patent linkage provides a documented rationale for selecting this specific building block in related kinase inhibitor discovery efforts where the pyrrolo[2,3-b]pyridine core serves as an ATP-competitive hinge-binding motif.

Patent context
Context-dependent
Disclosed in Pfizer patent WO2009/016460 A2
Reported substitution pattern in kinase inhibitor programs
Patent precedence does not guarantee project fit; requires validation
Patent Pfizer Kinase inhibitor Drug discovery WO2009/016460

Optimal Procurement Scenarios for 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 1111637-68-3)


Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity and Metabolic Stability

This compound is the preferred building block when the project demands a pyrrolo[2,3-b]pyridine core with enhanced lipophilicity (LogP = 2.46-3.05) relative to unsubstituted 7-azaindole (LogP = 1.22) while retaining a cross-coupling handle for diversification. The 3-fluoro substituent contributes to metabolic stability and modulates electronic properties without occupying a coupling site, making it ideal for ATP-competitive kinase inhibitor programs where the 7-azaindole moiety serves as the hinge-binding scaffold. The Pfizer patent association (WO2009/016460 A2) further validates this specific substitution pattern for kinase-targeting applications [1].

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling at the C5 Position

The 5-bromo substituent provides a robust handle for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and related Pd-catalyzed cross-coupling reactions, enabling late-stage introduction of diverse aryl, heteroaryl, amine, or alkyne functionality. This orthogonal reactivity pattern—where the C3-fluoro remains inert under standard cross-coupling conditions while the C5-bromo undergoes efficient coupling—is not available with mono-halogenated or unsubstituted 7-azaindole analogs. Procurement of this pre-functionalized building block eliminates the need for sequential halogenation steps and reduces synthetic route length [1].

Structure-Activity Relationship (SAR) Studies Exploring Halogen Effects on Potency and Selectivity

This compound serves as a critical probe molecule in SAR campaigns designed to interrogate the differential effects of fluorine versus hydrogen substitution at the 3-position of the 7-azaindole core, while maintaining a constant C5-bromo handle. Direct comparison with 5-bromo-7-azaindole (CAS 183208-35-7) enables deconvolution of electronic and steric contributions from the C3-fluoro substituent on target binding, selectivity, and cellular activity [1]. This paired-comparison approach is essential for rational lead optimization in medicinal chemistry programs.

Pre-Validated Synthetic Intermediate Procurement for Scale-Up Feasibility Assessment

Given the modest synthetic yield (~12%) associated with direct C3 fluorination of 5-bromo-7-azaindole, procurement of this compound from commercial suppliers with established purity specifications (95-98%) and batch-to-batch consistency is the economically rational choice for most research groups. The cross-supplier availability (Leyan, Chemscene, AKSci, Fluorochem, etc.) and consistent MDL identifier (MFCD15529126) ensure reliable sourcing and quality documentation (CoA, SDS) that support reproducibility in both academic and industrial settings [1].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization (lipophilicity balance)
Dual halogenation pattern (Br handle + F modulation)
Lipophilicity-driven permeability and metabolic stability assessment
Pd-catalyzed late-stage diversification
C5 bromine cross-coupling handle with orthogonal C3 fluorine
Cross-coupling efficiency and functional group tolerance
C3 fluorine SAR probe studies
Fluorine substitution for electronic modulation
Binding and selectivity profiling in kinase assays
Pre-validated intermediate procurement for scale-up
Commercial availability with consistent purity specifications
Supplier QC documentation and batch reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.